molecular formula C12H8N2O3 B8657359 3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 681163-15-5

3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B8657359
M. Wt: 228.20 g/mol
InChI Key: AGSPSMZPSFQYCU-UHFFFAOYSA-N
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Patent
US07151108B2

Procedure details

3-(5-hydroxy-1H-indol-3-yl)-2,5-pyrrolidinedione 10% palladium-on-carbon (135 mg) is added to a solution of the compound of Step A of Preparation H (450 mg) in dry methanol (90 ml). After having purged in vacuo for 20 minutes, the reaction mixture is placed under a hydrogen atmosphere (1 atm) for 3 hours. Following filtration over Celite and evaporation of the filtrate, the expected product is obtained.
Name
3-(5-hydroxy-1H-indol-3-yl)-2,5-pyrrolidinedione
Quantity
135 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]1[CH2:15][C:14](=[O:16])[NH:13][C:12]1=[O:17]>CO>[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[C:12](=[O:17])[NH:13][C:14](=[O:16])[CH:15]=1

Inputs

Step One
Name
3-(5-hydroxy-1H-indol-3-yl)-2,5-pyrrolidinedione
Quantity
135 mg
Type
reactant
Smiles
OC=1C=C2C(=CNC2=CC1)C1C(NC(C1)=O)=O
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having purged in vacuo for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
over Celite and evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=CNC2=CC1)C=1C(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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